Pde5-IN-2

Description

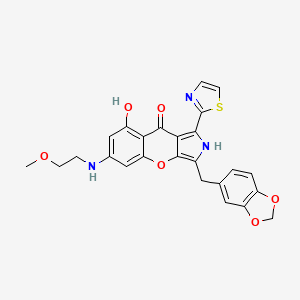

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H21N3O6S |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-8-hydroxy-6-(2-methoxyethylamino)-1-(1,3-thiazol-2-yl)-2H-chromeno[2,3-c]pyrrol-9-one |

InChI |

InChI=1S/C25H21N3O6S/c1-31-6-4-26-14-10-16(29)20-19(11-14)34-24-15(8-13-2-3-17-18(9-13)33-12-32-17)28-22(21(24)23(20)30)25-27-5-7-35-25/h2-3,5,7,9-11,26,28-29H,4,6,8,12H2,1H3 |

InChI Key |

VNWKVRSLWCIUCC-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=CC(=C2C(=C1)OC3=C(NC(=C3C2=O)C4=NC=CS4)CC5=CC6=C(C=C5)OCO6)O |

Origin of Product |

United States |

Foundational & Exploratory

Core Signaling Pathway: Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP)

An In-Depth Technical Guide to the Synthesis and Purification of a Representative PDE5 Inhibitor: Sildenafil

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which serves as a representative example for the synthesis of compounds in this class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Sildenafil exerts its therapeutic effects by modulating the NO/cGMP signaling pathway. Under normal physiological conditions, the release of nitric oxide (NO) in the corpus cavernosum activates the enzyme soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[1][2][4] The action of cGMP is terminated by its hydrolysis to GMP by PDE5. Sildenafil, by competitively inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging its vasodilatory effects.[5]

Synthesis of Sildenafil: An Optimized Commercial Route

The following protocol outlines an improved and optimized synthesis route for Sildenafil, which is more efficient and environmentally friendly compared to the initial published methods.[6][7]

Experimental Workflow

Detailed Experimental Protocol

Step 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

To a stirred solution of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (1 equivalent), add chlorosulfonic acid (4 equivalents) at 0-5 °C.[8]

-

Add thionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.[8]

-

Raise the temperature to 20-30 °C and stir for 4 hours until the reaction is complete (monitored by TLC or HPLC).[8]

-

Carefully pour the reaction mass onto crushed ice.

-

Extract the product with a suitable organic solvent, such as dichloromethane.[8]

-

Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution and then with demineralized water.[8]

-

The resulting dichloromethane layer containing the sulfonyl chloride intermediate is used directly in the next step.

Step 2: Preparation of Sildenafil

-

To the dichloromethane solution containing the sulfonyl chloride from the previous step, add N-methylpiperazine (1.2 equivalents).

-

Stir the reaction mixture for 1 hour at room temperature (20-25 °C).[8]

-

Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution, followed by demineralized water.[8]

-

Concentrate the dichloromethane layer under reduced pressure at a temperature below 50 °C.[8]

-

Add methanol to the residue to induce crystallization of the Sildenafil base.[8]

-

Filter the solid product and dry it under vacuum at 55-60 °C.[8]

Purification of Sildenafil

Crystallization

The crude Sildenafil base obtained from the synthesis can be further purified by recrystallization from methanol to yield a product with high purity.[8]

Formation of Sildenafil Citrate Salt

To improve water solubility and bioavailability, Sildenafil base is often converted to its citrate salt.[7][8]

-

Dissolve the purified Sildenafil base in a suitable organic solvent.

-

Add a solution of citric acid (approximately 1 to 1.5 molar equivalents) in an organic solvent to the Sildenafil solution.[9]

-

Stir the mixture to allow for the formation of the citrate salt, which will precipitate out of the solution.

-

Filter the Sildenafil citrate salt, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Yield | Reference |

| Synthesis of Sildenafil | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, N-methylpiperazine | Chlorosulfonic acid | 90% | [8] |

| Cyclization to Sildenafil (in an alternative convergent synthesis) | Amide intermediate | Potassium t-butoxide | 95% | [10] |

| Overall Yield (from an optimized commercial synthesis) | 2-Ethoxybenzoic acid, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Multiple steps | ~75% | [7] |

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the final Sildenafil product is typically assessed by reverse-phase HPLC.[11]

| Parameter | Conditions |

| Column | C18 (e.g., Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., triethylamine adjusted to pH 3.0 with phosphoric acid), methanol, and acetonitrile (e.g., in a 58:25:17 v/v/v ratio). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm[12] |

| Column Temperature | 30 °C |

| Diluent | Mobile Phase |

According to the International Conference on Harmonisation (ICH) guidelines, for a maximum daily dose of 100 mg (as for Sildenafil), the qualification threshold for impurities is 200 µg.[13] High-purity reference standards for Sildenafil and its known impurities are used to validate the analytical methods and quantify any impurities present in the final product.[14]

References

- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 4. scribd.com [scribd.com]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. ukessays.com [ukessays.com]

- 7. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]

- 10. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to Pde5-IN-2: A Potent and Selective Phosphodiesterase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde5-IN-2, also referred to as compound 3 in seminal literature, is a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor. It belongs to a novel class of compounds characterized by a chromeno[2,3-c]pyrrol-9(2H)-one scaffold. With an IC50 of 0.31 nM against PDE5, this compound demonstrates significant selectivity over other PDE isoforms. Preclinical studies have highlighted its potential as a therapeutic agent for pulmonary arterial hypertension, exhibiting comparable efficacy to sildenafil at a lower dose. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound is a synthetic molecule with the chemical formula C25H21N3O6S and a molecular weight of 491.52 g/mol . Its structure is based on a chromeno[2,3-c]pyrrol-9(2H)-one core, which has been optimized for high affinity and selectivity towards the PDE5 enzyme.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H21N3O6S |

| Molecular Weight | 491.52 |

| CAS Number | 2244517-61-9 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway. By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in a cascade of downstream effects, including the relaxation of smooth muscle cells in blood vessels.

In the context of pulmonary arterial hypertension, this vasodilation leads to a decrease in pulmonary vascular resistance and a reduction in mean pulmonary artery pressure.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of the PDE5A1 isoform, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its selectivity for PDE5 over other PDE families is a key characteristic, minimizing the potential for off-target effects.

Table 2: In Vitro Inhibitory Activity of this compound against various PDE isoforms

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5A1 |

| PDE5A1 | 0.31 | - |

| PDE6C | 1.2 | ~4-fold |

| PDE4D2 | 43 | ~139-fold |

| PDE10A | 46 | ~148-fold |

| PDE2A | 106 | ~342-fold |

| PDE1B | >32,000 | >103,225-fold |

| PDE3A | >32,000 | >103,225-fold |

| PDE7A1 | >32,000 | >103,225-fold |

| PDE8A1 | >32,000 | >103,225-fold |

| PDE9A2 | >32,000 | >103,225-fold |

Data sourced from Wu D, et al. J Med Chem. 2018.

Experimental Protocols

Synthesis of this compound (Compound 3)

The synthesis of this compound is achieved through a multi-step process, with the key final step involving a Suzuki coupling reaction. The following is a summarized protocol based on the published literature. For detailed procedures, including intermediate synthesis and characterization, refer to the primary publication.

Key Reagents and Conditions for Final Step:

-

Reactants: Appropriate brominated chromeno[2,3-c]pyrrol-9(2H)-one precursor and a corresponding boronic acid ester.

-

Catalyst: Pd(dppf)Cl2 (Palladium(II) bis(diphenylphosphino)ferrocene dichloride).

-

Base: K2CO3 (Potassium carbonate).

-

Solvent: Dioxane/H2O mixture.

-

Temperature: 80 °C.

-

Atmosphere: Nitrogen.

General Procedure:

-

The brominated precursor, boronic acid ester, potassium carbonate, and Pd(dppf)Cl2 are combined in a reaction vessel containing a mixture of dioxane and water.

-

The reaction mixture is degassed and then heated under a nitrogen atmosphere at 80 °C for a specified period.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the final compound, this compound.

In Vitro PDE Enzyme Inhibition Assay

The inhibitory activity of this compound against various PDE isoforms is determined using a standardized in vitro assay. A common method is the two-step enzymatic assay.

General Protocol:

-

PDE Reaction: Recombinant human PDE enzyme is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer. The enzymatic reaction is initiated by the addition of the substrate, cGMP. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The reaction is stopped, often by the addition of a terminating agent.

-

Conversion to Detectable Product: The product of the first reaction, 5'-GMP, is converted to guanosine and inorganic phosphate by the addition of alkaline phosphatase.

-

Detection: The amount of inorganic phosphate generated is quantified using a detection reagent (e.g., malachite green), which produces a colorimetric or fluorescent signal proportional to the PDE activity.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Pulmonary Arterial Hypertension

The efficacy of this compound in a disease model is assessed using the monocrotaline-induced pulmonary arterial hypertension (PAH) model in rats.

Experimental Workflow:

-

Induction of PAH: Male Sprague-Dawley rats are administered a single subcutaneous injection of monocrotaline (MCT) to induce PAH.

-

Treatment Period: After a period to allow for the development of PAH (typically 2-3 weeks), the rats are randomly assigned to treatment groups: vehicle control, this compound, and a positive control (e.g., sildenafil). The compounds are administered orally once daily for a specified duration (e.g., 2 weeks).

-

Hemodynamic Measurements: At the end of the treatment period, the rats are anesthetized, and a catheter is inserted into the right ventricle to measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, the hearts are excised, and the right ventricle (RV) and left ventricle plus septum (LV+S) are dissected and weighed. The ratio of RV/(LV+S) is calculated as an index of right ventricular hypertrophy.

-

Histological Analysis: Lung and heart tissues may be collected for histological examination to assess vascular remodeling and cardiac hypertrophy.

Conclusion

This compound is a promising, highly potent, and selective PDE5 inhibitor with demonstrated efficacy in a preclinical model of pulmonary arterial hypertension. Its distinct chemical scaffold and favorable pharmacological profile make it a valuable tool for further research into PDE5-mediated signaling and a potential candidate for clinical development. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings by the scientific community.

Probing the Potency of Novel Phosphodiesterase 5 Inhibitors: An In-Depth Technical Guide to In Vitro Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the essential principles and methodologies for conducting in vitro enzymatic assays of phosphodiesterase 5 (PDE5) inhibitors. It provides a robust framework for researchers and drug development professionals to characterize the potency and selectivity of novel compounds, such as the hypothetical Pde5-IN-2, a critical step in the discovery of new therapeutics for erectile dysfunction and pulmonary arterial hypertension.

Core Principles of PDE5 Inhibition

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] In tissues like the corpus cavernosum and the pulmonary vasculature, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] This second messenger, cGMP, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[1] PDE5 terminates this signal by specifically hydrolyzing cGMP to the inactive 5'-guanosine monophosphate (5'-GMP).[1][4][5] PDE5 inhibitors act by blocking this degradation of cGMP, thereby prolonging its vasodilatory effects.[3][6]

Quantitative Analysis of this compound Potency and Selectivity

A crucial aspect of characterizing a novel PDE5 inhibitor is determining its half-maximal inhibitory concentration (IC50) and its selectivity against other phosphodiesterase isoforms. The following table presents hypothetical data for "this compound," illustrating a typical selectivity profile for a potent PDE5 inhibitor.

| Enzyme Target | This compound IC50 (nM) | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) |

| PDE5A1 | 1.5 | 4.0[1][7] | 0.1-0.7[1][7][8] | 2.0[1][7] |

| PDE6 | 150 | 40.0 | 11.0[8] | >1000 |

| PDE11 | 800 | >1000 | >1000 | 20.0 |

| PDE1 | >1000 | >1000 | 180.0[8] | >1000 |

| PDE3 | >1000 | >1000 | >1000 | >1000 |

| PDE4 | >1000 | >1000 | >1000 | >1000 |

Note: IC50 values for Sildenafil, Vardenafil, and Tadalafil are sourced from the provided literature for comparative purposes. The data for this compound is hypothetical.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate in vitro enzymatic assays. Below are protocols for two common assay formats.

Fluorescence Polarization (FP)-Based Assay

This method is a homogeneous assay format suitable for high-throughput screening.

Materials:

-

Recombinant human PDE5A1 enzyme

-

FAM-labeled cGMP substrate

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij 35[9]

-

Test compound (e.g., this compound) dissolved in DMSO

-

Binding agent (e.g., specific antibody or metal-based agent that binds to the product)

-

Microtiter plates (e.g., 96-well or 384-well)

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer. The final DMSO concentration should be kept below 2%.[4]

-

Add a defined amount of PDE5A1 enzyme to each well of the microtiter plate, followed by the addition of the diluted test compound.

-

Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.[4]

-

Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to each well.

-

Allow the reaction to proceed at room temperature for a set time (e.g., 15-60 minutes).[4]

-

Stop the reaction and add the binding agent. This agent will preferentially bind to the hydrolyzed FAM-GMP product.

-

Measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates enzymatic activity (hydrolysis of FAM-cGMP), while a high polarization indicates inhibition of the enzyme.

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

LC/MS-Based Assay

This label-free method directly measures the formation of the product, GMP, from the substrate, cGMP.[4][5]

Materials:

-

Recombinant human PDE5A1 enzyme

-

cGMP substrate

-

Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 10 mM MgCl₂, 1 mM β-mercaptoethanol[4]

-

Test compound (e.g., this compound) dissolved in DMSO

-

Quenching solution (e.g., boiling or addition of a strong acid)

-

LC/MS system

Procedure:

-

Prepare a reaction mixture containing PDE5A1 enzyme and various concentrations of the test compound in the reaction buffer.[4]

-

Pre-incubate the enzyme and compound mixture at room temperature for 30 minutes.[4]

-

Initiate the reaction by adding a specific concentration of cGMP (e.g., 10 µM).[4]

-

Incubate the reaction at room temperature for 15 minutes.[4]

-

Terminate the reaction by boiling for 5 minutes or adding a quenching solution.[10]

-

Remove the precipitated protein by centrifugation or ultrafiltration.[10]

-

Analyze the supernatant by LC/MS to quantify the amounts of remaining cGMP and the formed GMP.[4][5]

-

Calculate the relative PDE5A activity by normalizing the amount of GMP produced in the presence of the inhibitor to the amount produced in the absence of the inhibitor.[4]

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process

Diagrams are provided below to illustrate the key pathways and workflows involved in the in vitro enzymatic assay of PDE5 inhibitors.

References

- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. hims.com [hims.com]

- 7. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The Discovery and Development of a Novel Phosphodiesterase 5 (PDE5) Inhibitor: A Technical Overview

Introduction

Phosphodiesterase 5 (PDE5) is a well-established therapeutic target for the treatment of erectile dysfunction and pulmonary arterial hypertension (PAH). The inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), promoting vasodilation and exerting antiproliferative effects, particularly in the pulmonary vasculature. While several PDE5 inhibitors are clinically approved, the quest for novel agents with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.

This technical guide delves into the discovery and development history of a potent and selective PDE5 inhibitor. The specific compound "Pde5-IN-2" is listed by chemical suppliers as a highly potent (IC50 = 0.31 nM), selective, and orally active PDE5 inhibitor with potential for treating pulmonary arterial hypertension. However, detailed public-domain literature on its specific discovery and development history is scarce. Therefore, this guide will use a well-documented, representative novel PDE5 inhibitor, compound 14b , a dihydroquinolin-2(1H)-one derivative, to illustrate the comprehensive process of discovery, optimization, and preclinical evaluation. This example mirrors the likely development path of a compound like this compound.

The Discovery and Optimization of Dihydroquinolin-2(1H)-one Derivatives

The journey to identify a novel PDE5 inhibitor often begins with a lead compound. In the case of compound 14b, the starting point was a PDE1 inhibitor, which through a process of hit-to-lead structural optimization, was transformed into a highly potent and selective PDE5 inhibitor. This process involves medicinal chemistry efforts to enhance potency against the target (PDE5) while minimizing activity against other PDE isoforms to reduce potential side effects.

The optimization process led to the identification of compound 14b, which demonstrated a remarkable inhibitory potency against PDE5A with an IC50 of 3 nM. Furthermore, it exhibited high selectivity over other PDE families (PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, and PDE11), a critical attribute for a favorable safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative PDE5 inhibitor, compound 14b, and for this compound based on available information.

Table 1: In Vitro Inhibitory Activity of this compound and Compound 14b

| Compound | Target | IC50 (nM) | Selectivity | Source |

| This compound | PDE5 | 0.31 | PDE2A (106 nM), PDE10A (46 nM), PDE4D2 (43 nM), PDE6C (1.2 nM) | |

| Compound 14b | PDE5A | 3 | >1125-fold vs PDE1, PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, PDE11 |

Table 2: Preclinical Pharmacokinetic Profile of Compound 14b in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| AUC (ng/mL·h) | 399.0 | 340.5 |

| t½ (h) | 2.25 | 2.79 |

| Cmax (ng/mL) | 985.2 | 58.4 |

| Oral Bioavailability (F) | - | 16.8% |

| Source: |

Table 3: In Vivo Efficacy of Compound 14b in a Rat Model of Pulmonary Arterial Hypertension

| Treatment Group | Dose | Mean Pulmonary Artery Pressure (mPAP) | Right Ventricle Hypertrophy Index (RVHI) |

| PAH Model | - | Significantly elevated vs. control | Significantly elevated vs. control |

| Sildenafil | 10 mg/kg | Significantly reduced vs. model | Significantly reduced vs. model |

| Compound 14b | 5 mg/kg | Significantly reduced vs. model (superior to sildenafil) | Significantly reduced vs. model (superior to sildenafil) |

| Source: |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the development of a novel PDE5 inhibitor.

PDE Inhibition Assay

The inhibitory activity of a compound against various PDE isoforms is determined using an in vitro enzymatic assay.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against PDE5 and other PDE isoforms.

-

Methodology:

-

Recombinant human PDE enzymes are used.

-

The assay is typically performed in a multi-well plate format.

-

The test compound is serially diluted to various concentrations.

-

The enzyme, the test compound, and the substrate (cGMP for PDE5) are incubated together.

-

The enzymatic reaction is stopped, and the amount of hydrolyzed substrate is quantified, often using a detection method linked to a fluorescent or luminescent signal.

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

-

Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model

This is a widely used animal model to evaluate the in vivo efficacy of potential treatments for PAH.

-

Objective: To assess the ability of the test compound to reduce pulmonary artery pressure and right ventricular hypertrophy in a disease model.

-

Methodology:

-

Male Sprague-Dawley rats are used.

-

PAH is induced by a single subcutaneous injection of monocrotaline.

-

After a set period for the disease to develop (e.g., 3-4 weeks), the animals are randomized into different treatment groups (e.g., vehicle control, sildenafil, test compound).

-

The test compound is administered orally once daily for a specified duration (e.g., 2 weeks).

-

At the end of the treatment period, hemodynamic parameters, including the mean pulmonary artery pressure (mPAP), are measured via right heart catheterization.

-

The animals are then euthanized, and the hearts are excised. The right ventricle (RV) and the left ventricle plus septum (LV+S) are weighed to calculate the right ventricle hypertrophy index (RVHI = RV / (LV+S)).

-

Statistical analysis is performed to compare the different treatment groups.

-

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes are essential for clear communication in scientific research.

Caption: PDE5 signaling pathway and the mechanism of action of this compound.

Caption: Workflow for in vivo efficacy testing in a PAH rat model.

Conclusion

The discovery and development of novel PDE5 inhibitors like this compound and the representative compound 14b exemplify a rigorous process of medicinal chemistry, in vitro pharmacology, and in vivo disease modeling. The ultimate goal is to identify drug candidates with high potency, selectivity, and favorable pharmacokinetic and safety profiles for the treatment of conditions such as pulmonary arterial hypertension. While the specific history of "this compound" is not extensively detailed in the public domain, the principles and methodologies outlined in this guide, using a well-documented example, provide a comprehensive framework for understanding the journey of such a compound from a laboratory concept to a potential therapeutic agent.

Pde5-IN-2 Binding Kinetics to PDE5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Pde5-IN-2, a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). This document details the quantitative binding parameters, experimental methodologies for their determination, and the underlying signaling pathways.

Quantitative Binding Kinetics of this compound

This compound demonstrates high-affinity binding to PDE5. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: In Vitro Inhibitory Potency of this compound against various Phosphodiesterases

| Enzyme | IC50 (nM) |

| PDE5 | 0.31[1] |

| PDE2A | 106[1] |

| PDE10A | 46[1] |

| PDE4D2 | 43[1] |

| PDE6C | 1.2[1] |

Data presented as half-maximal inhibitory concentration (IC50) in nanomolar (nM) units.

As indicated in Table 1, this compound exhibits exceptional selectivity for PDE5. It is approximately 342-fold more selective for PDE5 than for PDE2A, 148-fold more selective than for PDE10A, and 139-fold more selective than for PDE4D2. Its selectivity over PDE6C is approximately 4-fold.

Currently, specific data regarding the on-rate (k_on_), off-rate (k_off_), and residence time of this compound binding to PDE5 are not publicly available in the reviewed literature. These kinetic parameters are crucial for a complete understanding of the inhibitor's mechanism of action and its pharmacodynamic profile. Further experimental investigation using techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) is required to determine these values.

Experimental Protocols for Determining Binding Kinetics

The determination of the binding kinetics of a PDE5 inhibitor like this compound involves robust and precise experimental assays. Below are detailed methodologies for commonly employed assays.

PDE5 Inhibition Assay (IC50 Determination)

A widely used method to determine the IC50 value is a fluorescence polarization (FP)-based assay. This assay measures the inhibition of PDE5 activity by monitoring the change in polarization of a fluorescently labeled cGMP substrate.

Materials and Reagents:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test inhibitors)

-

384-well black microplates

-

Plate reader capable of fluorescence polarization measurements

Experimental Workflow:

Figure 1: Workflow for a fluorescence polarization-based PDE5 inhibition assay.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant human PDE5 enzyme to the desired concentration in cold assay buffer.

-

Assay Plate Setup: Add the serially diluted this compound and a control (buffer with no inhibitor) to the wells of a 384-well black microplate.

-

Enzyme Addition: Add the diluted PDE5 enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.

-

Reaction Incubation: Incubate the plate at room temperature for a defined time (e.g., 60 minutes) to allow for the enzymatic conversion of cGMP to GMP.

-

Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PDE5 Signaling Pathway

PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in various physiological processes, including the regulation of vascular smooth muscle tone.

Mechanism of Action:

-

Signal Initiation: The pathway is initiated by the release of nitric oxide (NO) from nerve endings or endothelial cells.

-

sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger and binds to and activates protein kinase G (PKG).

-

Smooth Muscle Relaxation: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

-

Signal Termination: The signaling cascade is terminated by the action of phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to the inactive 5'-GMP.

Inhibition by this compound:

This compound acts as a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the hydrolysis of cGMP. This leads to an accumulation of cGMP, prolonged activation of PKG, and enhanced smooth muscle relaxation.

Figure 2: The NO/cGMP/PDE5 signaling pathway and the mechanism of action of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of PDE5. While its IC50 value demonstrates strong binding affinity, a complete understanding of its kinetic profile requires the determination of its on-rate, off-rate, and residence time. The experimental protocols outlined in this guide provide a framework for obtaining these critical parameters. A thorough characterization of the binding kinetics of this compound will be invaluable for its further development as a therapeutic agent and for designing future generations of PDE5 inhibitors with optimized pharmacodynamic properties.

References

Pde5-IN-2: A Technical Guide to Solubility, Stability, and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Pde5-IN-2, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. The document focuses on its solubility and stability characteristics, outlines relevant experimental protocols, and illustrates its mechanism of action within the context of the PDE5 signaling pathway.

Executive Summary

This compound is a key compound of interest for researchers in drug discovery, particularly in areas where PDE5 modulation is a therapeutic target. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for the design and execution of preclinical and clinical studies. This guide consolidates the currently available information to support these research endeavors. While specific quantitative solubility and stability data for this compound is not widely published, this guide provides established methodologies for determining these crucial parameters.

Solubility Data

| Solvent | Solubility (Qualitative) | Recommended Experimental Concentration for Testing |

| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM stock solutions are commonly prepared. |

| Ethanol | Data not available | To be determined experimentally. |

| Water | Data not available | To be determined experimentally. |

| Aqueous Buffers (e.g., PBS) | Data not available | To be determined experimentally. |

Stability Data

Detailed stability data for this compound, including its degradation profile under various conditions such as temperature, pH, and light exposure, has not been extensively reported. For any research application, it is critical to perform stability studies to ensure the integrity of the compound in the desired experimental or formulation matrix. The following table outlines the key stability parameters that should be assessed.

| Condition | Parameters to Evaluate |

| Temperature | Degradation rate at various temperatures (e.g., -20°C, 4°C, room temperature, elevated temperatures). |

| pH | Stability across a range of pH values in aqueous buffers. |

| Light Exposure | Photostability assessment. |

| Solution Stability | Stability in various solvents over time. |

Experimental Protocols

To aid researchers in determining the solubility and stability of this compound, this section details standard experimental protocols.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS pH 7.4) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the suspension to settle or centrifuge to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm filter.

-

Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubate the solution for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature or 37°C) with gentle agitation.

-

Measure the amount of precipitated material using nephelometry (light scattering) or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS.

Solution Stability Assay

This assay evaluates the stability of this compound in a specific solvent over time.

Protocol:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Divide the solution into multiple aliquots in sealed, light-protected vials.

-

Store the vials under specific conditions (e.g., different temperatures, pH values).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and analyze the concentration of the remaining this compound using a stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

Plot the concentration of this compound as a function of time to determine its degradation rate.

Mandatory Visualization

PDE5 Signaling Pathway

The following diagram illustrates the canonical nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and the role of PDE5. This compound, as a PDE5 inhibitor, prevents the degradation of cGMP, leading to its accumulation and subsequent activation of protein kinase G (PKG), resulting in various physiological responses.

Experimental Workflow for Thermodynamic Solubility

The following diagram outlines the key steps in determining the thermodynamic solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for research and development purposes. While specific quantitative data on its solubility and stability are not extensively published, the provided experimental protocols offer a clear path for researchers to determine these critical parameters in their own laboratories. The visualization of the PDE5 signaling pathway and the experimental workflow serves to clarify the compound's mechanism of action and the process for its physicochemical characterization. As with any experimental work, it is recommended to validate all analytical methods and adhere to good laboratory practices to ensure the generation of reliable and reproducible data.

Pde5-IN-2 Target Engagement in Cells: An In-depth Technical Guide

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, playing a crucial role in various physiological processes.[1][2][3][4] Its inhibition has been a successful therapeutic strategy for conditions such as erectile dysfunction and pulmonary hypertension.[5][6][7] This technical guide provides an in-depth overview of the cellular target engagement of a representative PDE5 inhibitor, Pde5-IN-2. For the purpose of this guide, and due to the limited public information on a compound specifically named "this compound," we will utilize data and methodologies associated with the well-characterized and widely studied PDE5 inhibitor, Sildenafil . This will allow for a comprehensive and data-rich exploration of the principles and techniques involved in assessing the target engagement of a potent and selective PDE5 inhibitor in a cellular context.

The intended audience for this document includes researchers, scientists, and drug development professionals actively involved in the study of PDE5 inhibitors and their cellular mechanisms of action.

The PDE5 Signaling Pathway

The canonical PDE5 signaling pathway is initiated by the production of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to synthesize cGMP.[1][2] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation.[1][3] PDE5 enzymes hydrolyze cGMP to 5'-GMP, thus terminating the signal.[3] PDE5 inhibitors, like Sildenafil, block this hydrolysis, leading to an accumulation of cGMP and potentiation of the downstream signaling cascade.[2]

Quantitative Data on Target Engagement

The efficacy and potency of a PDE5 inhibitor are determined by its binding affinity and cellular activity. The following tables summarize key quantitative data for Sildenafil.

Table 1: In Vitro Potency of Sildenafil Against PDE Isozymes

| PDE Isozyme | IC50 (nM) | Selectivity vs. PDE5 |

| PDE1 | 180 | ~34.5x |

| PDE2 | >1000 | >191.6x |

| PDE3 | >1000 | >191.6x |

| PDE4 | >1000 | >191.6x |

| PDE5 | 5.22 | 1x |

| PDE6 | 11 | ~2.1x |

| PDE11 | - | - |

Data compiled from publicly available sources.[6][8][9] IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Cellular and Pharmacokinetic Properties of Sildenafil

| Parameter | Value |

| Cellular Potency (IC50) | Varies by cell type and assay |

| Onset of Action | Within 1 hour |

| Plasma Half-life | ~4 hours |

| Recommended Oral Dose (ED) | 25 mg to 100 mg |

Data compiled from publicly available sources.[2][7]

Experimental Protocols for Target Engagement

Determining whether a compound engages its intended target within a cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays are two powerful techniques for confirming target engagement in a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature (Tm).[10][11][12]

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) to 70-80% confluency.

-

Compound Incubation: Treat cells with the desired concentration of this compound (Sildenafil) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

Cell Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Heating Step: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

-

Cell Lysis: Subject the heated cell suspensions to freeze-thaw cycles to lyse the cells.

-

Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation for Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

-

Protein Detection: Analyze the levels of soluble PDE5 in each sample by Western blotting using a specific anti-PDE5 antibody.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized soluble PDE5 levels against the corresponding temperatures for both the vehicle- and this compound-treated samples. The shift in the melting curve indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[13][14][15] It utilizes bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[13][16] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[15]

Experimental Workflow:

Detailed Protocol:

-

Vector Construction and Transfection: Clone the human PDE5A gene into a vector containing NanoLuc® luciferase. Transfect the resulting PDE5-NanoLuc® fusion vector into a suitable cell line (e.g., HEK293T cells).

-

Cell Seeding: Seed the transfected cells into a white, 96- or 384-well assay plate and incubate overnight.

-

Compound Dosing: Prepare serial dilutions of this compound (Sildenafil) in the appropriate assay medium. Add the compound dilutions to the wells. Include vehicle-only and no-compound controls.

-

Tracer Addition: Add a fluorescently labeled PDE5 tracer to all wells at a predetermined optimal concentration.

-

Incubation: Incubate the plate at 37°C for a sufficient time to allow for binding equilibrium to be reached (e.g., 2 hours).

-

Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (e.g., 610 nm, depending on the tracer) using a luminometer capable of filtered luminescence detection.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Conclusion

The assessment of target engagement in a cellular context is fundamental to the characterization of any new drug candidate. As exemplified by the well-studied PDE5 inhibitor Sildenafil, a combination of in vitro potency assays and in-cell target engagement methodologies like CETSA and NanoBRET™ provides a robust framework for understanding the molecular interactions and cellular efficacy of novel PDE5 inhibitors. The detailed protocols and workflows presented in this guide offer a practical resource for researchers dedicated to the discovery and development of the next generation of PDE5-targeted therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of phosphodiesterase-5 (PDE5) catalytic site to higher affinity by PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 14. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promegaconnections.com [promegaconnections.com]

- 16. Two-dimensional electrophoresis-cellular thermal shift assay (2DE-CETSA) for target identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pde5-IN-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes.[1][2][3] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the nitric oxide (NO)/cGMP signaling pathway.[1][4][5] This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[5][6][7][8][9] Emerging research also points to the potential of PDE5 inhibitors in neurology, oncology, and cardiovascular diseases.[1][2][5][10][11]

Pde5-IN-2 is a potent and selective inhibitor of the PDE5 enzyme. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and downstream cellular effects. The following sections describe the mechanism of action, protocols for determining cellular potency, and methods for assessing its impact on cell viability.

Mechanism of Action of PDE5 Inhibition

The canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][4] cGMP then activates protein kinase G (PKG), which mediates various downstream effects, including smooth muscle relaxation, modulation of ion channel activity, and regulation of gene expression.[1][12] PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive 5'-GMP.[2][3] this compound exerts its effect by blocking this degradation, thus amplifying cGMP signaling.

Caption: PDE5 Signaling Pathway and Mechanism of this compound Inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in relevant cell-based assays.

| Parameter | Cell Line | Assay Type | Value |

| IC50 | HEK293-PDE5 | cGMP Accumulation Assay | 15 nM |

| EC50 | PC-3 | Cell Viability Assay | 2 µM (in combination with Doxorubicin) |

| Selectivity | Various | PDE Isozyme Panel | >100-fold vs. other PDEs |

Experimental Protocols

Cell-Based cGMP Accumulation Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on intracellular cGMP levels in a human embryonic kidney cell line stably overexpressing human PDE5A (HEK293-PDE5).

Principle: Cells are stimulated with a nitric oxide donor to induce cGMP production. In the presence of a PDE5 inhibitor, the degradation of cGMP is blocked, leading to its accumulation. The amount of accumulated cGMP is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.

Caption: Workflow for the cell-based cGMP accumulation assay.

Materials:

-

HEK293-PDE5 cells

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

96-well cell culture plates

-

This compound

-

Sodium nitroprusside (SNP) or other NO donor

-

Cell lysis buffer

-

cGMP ELISA kit or FRET-based cGMP detection kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed HEK293-PDE5 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS or serum-free medium). The final concentrations should typically range from 1 nM to 100 µM.

-

Inhibitor Addition: Remove the growth medium from the cells and wash once with assay buffer. Add 50 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.

-

Cell Stimulation: Prepare a solution of SNP in assay buffer at a concentration that elicits a sub-maximal cGMP response (to be determined empirically, typically in the range of 10-100 µM). Add 50 µL of the SNP solution to all wells except the unstimulated control wells.

-

Incubation: Incubate the plate for 15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cGMP detection kit.

-

cGMP Quantification: Measure the intracellular cGMP concentration using the chosen detection method (e.g., ELISA or FRET).

-

Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay in Prostate Cancer Cells

This protocol describes a method to assess the effect of this compound on the viability of prostate cancer cells (e.g., PC-3), particularly in combination with a chemotherapeutic agent. Some studies suggest that PDE5 inhibitors can sensitize cancer cells to chemotherapy.

Principle: The viability of cells is assessed using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells. A decrease in metabolic activity indicates a reduction in cell viability.

Caption: Workflow for the cell viability assay.

Materials:

-

PC-3 prostate cancer cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound

-

Doxorubicin (or other chemotherapeutic agent)

-

MTT or MTS reagent

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete growth medium. Incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium. Add the compounds to the cells, either individually or in combination, in a final volume of 200 µL. Include vehicle-treated control wells.

-

Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment:

-

For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the EC50 value. For combination treatments, synergy can be assessed using methods such as the Chou-Talalay method.[13]

References

- 1. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art | MDPI [mdpi.com]

- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 5. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hims.com [hims.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ro.co [ro.co]

- 10. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PDE5 Exists in Human Neurons and is a Viable Therapeutic Target for Neurologic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems [frontiersin.org]

Application Notes and Protocols for a Novel PDE5 Inhibitor (e.g., Pde5-IN-2) in In Vivo Animal Studies

Disclaimer: No public data is available for a compound specifically named "Pde5-IN-2." The following application notes and protocols are based on established methodologies for well-characterized Phosphodiesterase Type 5 (PDE5) inhibitors such as sildenafil, tadalafil, and vardenafil. These guidelines are intended to serve as a starting point for researchers developing in vivo studies for a novel PDE5 inhibitor. Dose ranges and specific experimental parameters must be optimized for the novel compound based on its unique pharmacokinetic and pharmacodynamic properties.

Introduction

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[3][4] Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating the effects of NO.[2] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3][5] These notes provide a framework for conducting preclinical in vivo animal studies to evaluate the efficacy and pharmacokinetics of a novel PDE5 inhibitor.

Signaling Pathway

The primary mechanism of action for a PDE5 inhibitor is the modulation of the NO/cGMP signaling pathway. In this cascade, nitric oxide (NO) produced by endothelial cells activates soluble guanylate cyclase (sGC) in smooth muscle cells.[6] sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7] cGMP acts as a second messenger, activating protein kinase G (PKG), which leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[7][8] The action of cGMP is terminated by its degradation to GMP by PDE5.[1] A novel PDE5 inhibitor, like this compound, would block this degradation, thereby enhancing and prolonging the cGMP-mediated signaling.[2]

Data Presentation: Dosage and Pharmacokinetics

The dosage and pharmacokinetic parameters of a novel PDE5 inhibitor will be species-dependent and must be determined empirically. The tables below summarize reported data for established PDE5 inhibitors in common animal models to provide a reference for initial study design.

Table 1: Exemplar In Vivo Dosages of Established PDE5 Inhibitors

| Compound | Animal Model | Dose | Route of Administration | Application/Model | Reference |

| Sildenafil | Rat | 1.25 mg/kg/day | Oral Gavage | Chronic (30 days) steroidogenesis study | [9] |

| Sildenafil | Rat | 5 mg/kg/day | Oral Gavage | Diabetes model (3 weeks) | [10] |

| Sildenafil | Rat | 25 mg/kg/day | Oral | Pulmonary Hypertension (positive control) | [11] |

| Sildenafil | Guinea Pig | 1 mg/kg | Intraperitoneal | Airways disease model | [12] |

| Sildenafil | Rabbit | 10 µg/kg | Intravenous | Penile erection facilitation | [13] |

| Tadalafil | Rat | 2 - 5 mg/kg/day | Oral | Cavernous nerve injury | [14] |

| Tadalafil | Rat | 10 mg/kg/day | Oral | Pulmonary Hypertension | [11] |

| Tadalafil | Dog | 1 - 4 mg/kg | Oral | Pulmonary Hypertension | [15] |

| Tadalafil | Dog | 2 mg/kg/day | Oral | Chronic pulmonary hypertension | [16] |

| Vardenafil | Rabbit | 3 µg/kg | Intravenous | Penile erection facilitation | [13] |

| Vardenafil | Rat | 8 mg/kg/day | Not specified | No Observed Adverse Effect Level (NOAEL) | [17][18] |

Table 2: Comparative Pharmacokinetic Parameters of Established PDE5 Inhibitors

| Parameter | Sildenafil | Tadalafil | Vardenafil | A Novel Inhibitor (UK-343,664) |

| Tmax (Time to Peak Plasma Concentration) | ~1 h (most species)[19] | Species-dependent | ~1 h (rabbit)[20] | ≤ 0.5 h (rat, dog)[21] |

| Half-life (t½) | 0.4-1.3 h (rodents), 3.7-6.1 h (dog, human)[19] | Long half-life | 1.2 h (rabbit), ~4 h (human)[20] | 0.2-0.3 h (rat), 3.7 h (dog)[21] |

| Oral Bioavailability | Species-dependent, attenuated by first-pass metabolism[19] | Species-dependent | ~15% (human)[22] | 2-12% (rat), 70% (dog)[21] |

| Protein Binding | 94-96% (rodents, human), 84% (dog)[19] | High | ~95% (human)[22] | 96% (rat), 81% (dog)[21] |

| Primary Route of Excretion | Feces[19] | Feces | Feces | Feces[21] |

Note: Pharmacokinetics in rodents can be significantly different from those in larger animals and humans, often characterized by more rapid clearance.[14][19]

Experimental Protocols

Detailed protocols should be developed in accordance with institutional animal care and use committee (IACUC) guidelines. Below are generalized protocols for common in vivo models used to assess PDE5 inhibitors.

Protocol 1: Evaluation in a Rat Model of Pulmonary Hypertension (PH)

This protocol is adapted from studies inducing PH with monocrotaline.[11]

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Induction of PH: Administer a single subcutaneous injection of monocrotaline (60 mg/kg).

-

Treatment Groups:

-

Vehicle Control (e.g., 10% gum arabic in water, p.o.)

-

This compound (Low Dose, e.g., 1 mg/kg/day, p.o.)

-

This compound (Mid Dose, e.g., 5 mg/kg/day, p.o.)

-

This compound (High Dose, e.g., 10 mg/kg/day, p.o.)

-

Positive Control (e.g., Sildenafil, 25 mg/kg/day, p.o.)

-

-

Dosing Regimen: Begin daily oral gavage dosing on the same day as monocrotaline injection and continue for 3-4 weeks.

-

Efficacy Readouts:

-

Hemodynamics (Terminal Procedure): At the end of the study, anesthetize rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via catheterization.

-

Right Ventricular Hypertrophy: Measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S) to calculate the Fulton index (RV/[LV+S]).

-

Biomarker Analysis: Collect lung tissue to measure cGMP levels via ELISA.

-

Protocol 2: Evaluation of Pro-Erectile Efficacy in a Rabbit Model

This protocol is based on methods using pelvic nerve stimulation to induce erection.[13]

-

Animal Model: Male New Zealand White rabbits (3-4 kg).

-

Surgical Preparation: Anesthetize the rabbit. Expose the pelvic nerve for electrical stimulation and insert a 23-gauge needle into the corpus cavernosum to measure intracavernosal pressure (ICP). Place a catheter in the carotid artery to measure systemic arterial pressure (SAP).

-

Experimental Procedure:

-

Deliver submaximal electrical stimulation to the pelvic nerve (e.g., 2.5-6 Hz for 1 minute) to establish a baseline erectile response.

-

Administer this compound intravenously at escalating doses (e.g., starting from a low dose like 1-3 µg/kg).

-

Repeat pelvic nerve stimulation at set intervals (e.g., every 5 minutes) post-dosing.

-

-

Efficacy Readouts:

-

Measure maximal ICP and the total area under the curve (AUC) of the ICP response.

-

Calculate the ICP/SAP ratio to normalize for changes in systemic blood pressure.

-

Determine the duration of the erectile response.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a preclinical in vivo study of a novel PDE5 inhibitor.

References

- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 2. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 3. PDE5 Inhibitors: Types, How They Work, & More | Good Health by Hims [hims.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of PDE5 inhibition combined with free oxygen radical scavenger therapy on erectile function in a diabetic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A once-daily dose of tadalafil for erectile dysfunction: compliance and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of the phosphodiesterase type 5 inhibitor tadalafil on pulmonary hemodynamics in a canine model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical efficacy of tadalafil compared to sildenafil in treatment of moderate to severe canine pulmonary hypertension: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and metabolism of a selective PDE5 inhibitor (UK-343,664) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assets.hpra.ie [assets.hpra.ie]

Application Notes and Protocols for Pde5-IN-2 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that block the degradative action of cGMP-specific phosphodiesterase type 5 on cyclic GMP in the smooth muscle cells lining the blood vessels supplying various tissues. These inhibitors are instrumental in research investigating cardiovascular conditions, erectile dysfunction, pulmonary hypertension, and neurological disorders.[1][2][3] This document provides detailed application notes and protocols for the administration of a representative PDE5 inhibitor, referred to herein as Pde5-IN-2, to mice for preclinical research. The following protocols are synthesized from studies involving well-characterized PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil, and should be adapted and optimized for the specific physicochemical properties of this compound.

Data Presentation: Administration Routes and Dosages

The selection of an appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles. The following table summarizes common administration routes for PDE5 inhibitors in mice, along with typical dosage ranges and vehicle formulations reported in the literature.

| Administration Route | Dosage Range | Vehicle | Notes |

| Oral Gavage (PO) | 5 - 100 mg/kg | Water, semi-soft rodent chow | A common route for achieving systemic exposure.[4][5] The use of a pill formulation may reduce stress compared to gavage.[6] |

| Intraperitoneal (IP) | 3 - 20 mg/kg | Saline, DMSO (diluted) | Results in rapid absorption into the vasculature.[7][8] Care must be taken to avoid injection into abdominal organs.[8][9] |

| Intravenous (IV) | 0.5 - 3 mg/kg | Saline, buffered solutions | Provides immediate and complete bioavailability. Typically administered via the tail vein.[10][11] |

| Inhalation | Nebulized solution | Saline | Can be used to target the respiratory system directly and may reduce systemic side effects.[12] |

Experimental Protocols

Prior to any in vivo administration, all experimental protocols must be reviewed and approved by the Institutional Animal Care and Use Committee (IACUC).[7] General considerations for all procedures include using sterile techniques, appropriate needle gauges, and adhering to maximum volume recommendations.[8][13]

Protocol 1: Oral Gavage Administration

Oral gavage is a standard method for precise oral dosing.[7] However, it can induce stress, which may affect experimental outcomes.[6]

Materials:

-

This compound

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Oral gavage needle (flexible or rigid, 20-22 gauge for mice)

-

Syringe (1 mL)

-

Animal scale

Procedure:

-

Preparation: Weigh the mouse to determine the correct dose volume. Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous.

-

Animal Restraint: Gently but firmly restrain the mouse using an appropriate technique to immobilize the head and body.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus. Do not force the needle if resistance is met.

-

Compound Administration: Once the needle is correctly positioned in the stomach, slowly administer the compound.

-

Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common parenteral route that allows for rapid systemic absorption.[7][10]

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO)[14]

-

Needle (25-27 gauge)

-

Syringe (1 mL)

-

70% Alcohol wipes

-

Animal scale

Procedure:

-

Preparation: Weigh the mouse and calculate the required injection volume. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.[8] Prepare the sterile this compound solution.

-

Animal Restraint: Restrain the mouse in dorsal recumbency, tilting the head slightly downwards.

-

Injection Site Identification: Locate the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[9][15]

-

Injection: Clean the injection site with an alcohol wipe. Insert the needle at a 30-40° angle with the bevel facing up.[8] Aspirate to ensure no fluid or blood is drawn, which would indicate incorrect placement in an organ or blood vessel.[9]

-

Compound Administration: Slowly inject the solution into the peritoneal cavity.

-

Post-Injection Monitoring: Place the animal back in its cage and observe for any adverse reactions.

Protocol 3: Intravenous (IV) Injection

IV injection, typically via the lateral tail vein, ensures the entire dose enters the systemic circulation immediately.[10]

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Needle (27-30 gauge)

-

Syringe (1 mL)

-

Mouse restrainer

-

Heat lamp or warm water to dilate the tail veins

Procedure:

-

Preparation: Weigh the mouse and prepare the sterile this compound formulation. The maximum recommended IV bolus volume is typically less than 0.2 mL.[10]

-

Animal Restraint and Vein Dilation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Injection: Clean the tail with an alcohol wipe. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

Compound Administration: A successful insertion will often be indicated by a flash of blood in the needle hub. Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the mouse to its cage and monitor its condition.

Visualization of Signaling Pathways and Workflows

PDE5 Signaling Pathway

The following diagram illustrates the general signaling pathway affected by PDE5 inhibitors.

Caption: General mechanism of PDE5 inhibition leading to smooth muscle relaxation.

Experimental Workflow for Pharmacokinetic Study

This diagram outlines a typical workflow for a pharmacokinetic study following administration of this compound.

Caption: A typical experimental workflow for a pharmacokinetic study in mice.

References

- 1. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PDE5 inhibitors promote recovery of peripheral neuropathy in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sildenafil Citrate-Restored eNOS and PDE5 Regulation in Sickle Cell Mouse Penis Prevents Priapism Via Control of Oxidative/Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 10. blog.addgene.org [blog.addgene.org]

- 11. Differential effects of selective PDE5 inhibitors in rat cerebral arteries in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhaled phosphodiesterase type 5 inhibitors restore chloride transport in cystic fibrosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dsv.ulaval.ca [dsv.ulaval.ca]

- 14. researchgate.net [researchgate.net]

- 15. research.uky.edu [research.uky.edu]

Application Notes and Protocols for Pde5-IN-2 in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction